Cas no 858227-54-0 (6-methyl-1H-indazole-3-carbonitrile)
6-methyl-1H-indazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-CYANO-6-METHYL (1H)INDAZOLE
- 6-methyl-1H-indazole-3-carbonitrile
- 6-Methyl-1(2)H-indazol-3-carbonitril
- 6-methyl-1(2)H-indazole-3-carbonitrile
- 6-METHYL-3-INDAZOLECARBONITRILE
- INDAZOLE-3-CARBONITRILE,6-METHYL
- 858227-54-0
- AKOS006286632
- SCHEMBL15942805
- MB04850
- CS-0367330
- 3-Cyano-6-methyl-1H-indazole
- MFCD07781463
-
- Inchi: 1S/C9H7N3/c1-6-2-3-7-8(4-6)11-12-9(7)5-10/h2-4H,1H3,(H,11,12)
- InChI Key: FLJTVZAZBXNIED-UHFFFAOYSA-N
- SMILES: N1C2C=C(C)C=CC=2C(C#N)=N1
Computed Properties
- Exact Mass: 157.06400
- Monoisotopic Mass: 157.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52.5Ų
Experimental Properties
- PSA: 52.47000
- LogP: 1.74298
6-methyl-1H-indazole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C998825-1mg |
3-Cyano-6-methyl (1H)indazole |
858227-54-0 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C998825-2mg |
3-Cyano-6-methyl (1H)indazole |
858227-54-0 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C998825-10mg |
3-Cyano-6-methyl (1H)indazole |
858227-54-0 | 10mg |
$ 135.00 | 2022-06-06 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2741-500MG |
6-methyl-1H-indazole-3-carbonitrile |
858227-54-0 | 95% | 500MG |
¥ 1,650.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2741-1G |
6-methyl-1H-indazole-3-carbonitrile |
858227-54-0 | 95% | 1g |
¥ 2,475.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2741-5G |
6-methyl-1H-indazole-3-carbonitrile |
858227-54-0 | 95% | 5g |
¥ 7,425.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2741-10G |
6-methyl-1H-indazole-3-carbonitrile |
858227-54-0 | 95% | 10g |
¥ 12,375.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438000-500mg |
6-Methyl-1H-indazole-3-carbonitrile |
858227-54-0 | 98% | 500mg |
¥2700.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438000-1g |
6-Methyl-1H-indazole-3-carbonitrile |
858227-54-0 | 98% | 1g |
¥4050.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438000-5g |
6-Methyl-1H-indazole-3-carbonitrile |
858227-54-0 | 98% | 5g |
¥9720.00 | 2024-07-28 |
6-methyl-1H-indazole-3-carbonitrile Suppliers
6-methyl-1H-indazole-3-carbonitrile Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 6-methyl-1H-indazole-3-carbonitrile
6-Methyl-1H-indazole-3-carbonitrile (CAS No. 858227-54-0): A Versatile Building Block in Medicinal Chemistry and Beyond
6-Methyl-1H-indazole-3-carbonitrile (CAS No. 858227-54-0) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical research and fine chemical synthesis. As a nitrogen-rich heterocycle, this compound serves as a valuable scaffold for drug discovery and has shown promise in various therapeutic applications. The indazole core structure combined with the methyl substitution at position 6 and cyano functional group at position 3 creates unique electronic properties that make it particularly interesting for medicinal chemistry applications.
The growing interest in 6-methyl-1H-indazole-3-carbonitrile derivatives stems from their potential as kinase inhibitors, which has become a hot topic in cancer research. Recent studies have highlighted the importance of indazole-based compounds in targeting specific protein kinases involved in cell signaling pathways. Researchers are particularly interested in how modifications to the 3-carbonitrile group can influence binding affinity and selectivity, making this compound a valuable starting material for structure-activity relationship studies.
From a synthetic chemistry perspective, 6-methyl-1H-indazole-3-carbonitrile synthesis has been optimized through various routes, including cyclization reactions of appropriately substituted precursors. The compound's molecular weight of 157.16 g/mol and relatively simple structure belie its complex reactivity profile. Chemists value this building block for its ability to participate in diverse cross-coupling reactions, nucleophilic substitutions, and cycloaddition processes, making it a versatile intermediate in organic synthesis.
The pharmaceutical industry has shown particular interest in 6-methyl-1H-indazole-3-carbonitrile price and availability, as it serves as a precursor for several drug candidates in clinical trials. Market analysts report growing demand for this high-purity chemical intermediate, especially from contract research organizations specializing in small molecule drug development. The compound's stability under various conditions and good solubility profile in common organic solvents contribute to its popularity in laboratory settings.
Recent advances in computational chemistry and AI-assisted drug design have further highlighted the importance of indazole derivatives like 6-methyl-1H-indazole-3-carbonitrile. Molecular docking studies frequently use this scaffold to explore potential interactions with biological targets, particularly in the field of neurodegenerative disease research. The compound's balanced lipophilicity, as evidenced by its calculated logP value, makes it attractive for crossing biological barriers while maintaining reasonable solubility.
Quality control of 6-methyl-1H-indazole-3-carbonitrile suppliers typically involves rigorous analytical methods including HPLC purity analysis, mass spectrometry confirmation, and NMR characterization. Reputable manufacturers provide detailed certificates of analysis and ensure batch-to-batch consistency, which is crucial for research reproducibility. The compound's melting point range and spectroscopic properties serve as important quality indicators for end users.
In material science applications, researchers have explored 6-methyl-1H-indazole-3-carbonitrile properties for potential use in organic electronic devices. The compound's electron-withdrawing cyano group and electron-rich indazole system create interesting charge transport characteristics that could be valuable in organic semiconductor development. While not as widely studied as some other heterocycles in this context, preliminary results suggest potential applications in optoelectronic materials.
The safety profile of 6-methyl-1H-indazole-3-carbonitrile has been evaluated through standard in vitro toxicity assays, showing favorable results for research use. Proper handling procedures including the use of personal protective equipment and adequate ventilation are recommended when working with this compound, as with all laboratory chemicals. Material safety data sheets provide detailed guidance on storage conditions and disposal methods to ensure environmental responsibility.
Looking to the future, the global market for 6-methyl-1H-indazole-3-carbonitrile is expected to grow in parallel with increasing investment in targeted cancer therapies and precision medicine. The compound's versatility as a pharmacophore in multiple therapeutic areas ensures its continued relevance in chemical research. Ongoing studies exploring its potential in anti-inflammatory applications and metabolic disorder treatments may further expand its utility beyond current applications.
For researchers seeking 6-methyl-1H-indazole-3-carbonitrile for sale, it's important to consider not just price but also supplier reliability, purity specifications, and technical support availability. Many custom synthesis companies now offer this compound with various modifications or isotopic labeling to support advanced research needs. The development of more efficient synthetic routes to 6-methyl-1H-indazole-3-carbonitrile continues to be an active area of process chemistry research, aiming to reduce costs and improve sustainability.
In conclusion, 6-methyl-1H-indazole-3-carbonitrile (CAS 858227-54-0) represents an important chemical building block with wide-ranging applications in medicinal chemistry and materials science. Its unique structural features and demonstrated utility in drug discovery make it a compound of continuing interest to researchers across multiple disciplines. As synthetic methods improve and new biological targets are identified, the importance of this versatile heterocycle is likely to grow even further in the coming years.
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